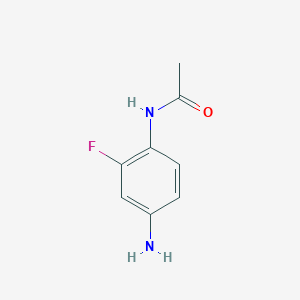

n-(4-Amino-2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-amino-2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXXVRGEJLUCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972625 | |

| Record name | N-(4-Amino-2-fluorophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57165-12-5 | |

| Record name | NSC81336 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Amino-2-fluorophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Amino-2-fluorophenyl)acetamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 4 Amino 2 Fluorophenyl Acetamide and Analogous Structures

Targeted Synthesis Routes

Targeted synthesis routes for N-(4-amino-2-fluorophenyl)acetamide typically involve a sequential build-up of the molecule, focusing on the introduction and modification of key functional groups. The most common approaches rely on the reduction of a nitro precursor or the direct acylation of a suitable fluoroaniline (B8554772).

Catalytic Reduction of Nitro Aromatic Precursors (e.g., from 2'-fluoro-4'-nitroacetanilide)

A primary and well-established method for synthesizing this compound is through the selective reduction of a corresponding nitroaromatic precursor, such as 2'-fluoro-4'-nitroacetanilide. sigmaaldrich.com This transformation is a critical step, as the nitro group serves as a masked amino group, allowing for other chemical modifications to be performed on the molecule before its conversion. The reduction of the nitro group (-NO2) to an amino group (-NH2) is one of the most significant reactions for aromatic compounds. researchgate.net

Various catalytic systems have been developed for this purpose, offering high yields and chemoselectivity. organic-chemistry.org The choice of catalyst and reducing agent is crucial to avoid side reactions and ensure the integrity of other functional groups, like the amide and the carbon-fluorine bond.

Common Catalytic Systems for Nitro Group Reduction:

| Catalyst System | Reducing Agent | Key Features & Findings |

| Metal Powders | Acid (e.g., HCl) | Inexpensive metals like iron (Fe) and zinc (Zn) are traditionally used. researchgate.net The reaction of N-(4-nitrophenyl) acetamide (B32628) with Fe or Zn has been shown to successfully produce N-(4-aminophenyl) acetamide. researchgate.net However, these methods can produce significant metal sludge waste. rsc.org |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H2) or Transfer Hydrogenation Agents (e.g., triethylsilane) | Pd/C is a highly efficient and widely used heterogeneous catalyst for nitro group reductions. organic-chemistry.org It can be used with a hydrogen balloon or transfer hydrogenation agents, offering high yields and functional group tolerance. organic-chemistry.org |

| Nickel Catalysts (e.g., Ni/SiO2) | Hydrogen gas (H2) | Nickel-based catalysts, such as Ni/SiO2, are highly efficient, reusable, and cost-effective for the reduction of various aromatic nitro compounds, with conversions and selectivity often reaching nearly 100%. researchgate.net |

| Manganese Complexes | Hydrosilanes | Well-defined manganese pincer complexes can catalyze the hydrosilylation of nitroarenes under solvent-free conditions, providing a sustainable alternative to classical hydrogenation. organic-chemistry.org |

The reduction of 2'-fluoro-4'-nitroacetanilide to this compound is a key transformation, often achieving high yields under optimized conditions. Research indicates that catalytic hydrogenation is a superior method for the selective reduction of aromatic nitro compounds to obtain industrially important aryl amines. researchgate.net The development of catalysts that are both highly active and easily separable remains an area of active research. researchgate.net

Amidation and Acylation Reactions on Fluoroanilines

An alternative strategy involves the direct formation of the amide bond by reacting a fluoroaniline derivative with an acylating agent. This approach is contingent on the availability of the requisite aniline (B41778), in this case, 4-amino-2-fluoroaniline. The acylation is typically achieved using acetic anhydride (B1165640) or acetyl chloride. A straightforward method involves refluxing the aniline, such as 3-chloro-4-fluoroaniline, in acetic acid to yield the corresponding acetamide. nih.gov

The direct amidation of carboxylic acids with amines to form amides is a highly atom-economical process, as the only byproduct is water. catalyticamidation.info However, this reaction often requires harsh conditions or the use of stoichiometric activating agents, which generate significant waste. catalyticamidation.info Consequently, the development of catalytic direct amidation has become a major focus.

Catalytic Approaches to Amidation:

| Catalyst Type | Description |

| Boron-based Catalysts | Boronic acids can catalyze the direct condensation of carboxylic acids and amines. Mechanistic studies suggest that the activation of the carboxylic acid may involve the concerted action of multiple boron atoms. catalyticamidation.info |

| Organocatalysts | Diselenide-based catalysts have been shown to facilitate amidation reactions with low catalyst loading. mdpi.com The design of these catalysts is continually being refined to improve efficiency and simplify their synthesis. mdpi.com |

| Metal-based Catalysts | Pincer complexes of metals like manganese have been developed for the aminolysis of esters to form amides under relatively mild conditions. mdpi.com |

For fluoroanilines, their reduced nucleophilicity compared to non-fluorinated analogs can present a challenge, sometimes requiring more forcing conditions or highly efficient catalytic systems to achieve good yields. nih.gov

Multi-Component and Cascade Reaction Approaches (e.g., Ugi-4CR, Knoevenagel condensation, Michael addition, cyclization)

Modern synthetic chemistry increasingly employs multi-component reactions (MCRs) and cascade sequences to build molecular complexity in a single step, enhancing efficiency and reducing waste. These strategies are powerful tools for generating libraries of analogous structures.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govnih.gov This reaction is exceptionally versatile for creating diverse, peptide-like scaffolds. mdpi.com By varying the four starting components, a vast array of analogs can be synthesized rapidly. For instance, using a fluoroaniline derivative as the amine component in an Ugi reaction would lead to complex structures incorporating the N-fluoroaryl amide moiety. nih.govbeilstein-journals.org

Cascade reactions , which involve a sequence of two or more transformations in a single pot without isolating intermediates, offer another efficient pathway. A common and powerful cascade involves an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization . researchgate.netrsc.org This sequence is widely used to synthesize a variety of heterocyclic and polycyclic compounds. researchgate.netmdpi.com For example, the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a Michael donor can lead to complex architectures in a single, highly atom-economical step. researchgate.netnih.gov While not a direct route to this compound itself, these cascade reactions are invaluable for synthesizing analogous structures containing substituted phenyl rings.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact through sustainable practices.

Sustainable Catalysis (e.g., Metal-catalyzed reductions, organocatalysis)

The development of sustainable catalytic systems is a cornerstone of green chemistry. In the context of synthesizing this compound, this is most relevant in the catalytic reduction of the nitro precursor and in the amidation step.

For nitro reductions, a shift from stoichiometric metal reductants like iron powder, which generate large amounts of sludge, to catalytic methods is preferred. rsc.org Catalysts based on earth-abundant and less toxic metals like nickel and manganese are gaining favor over precious metal catalysts like palladium, although the latter remains highly effective. organic-chemistry.orgresearchgate.net The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused, reducing waste and cost. researchgate.netnih.gov

In amide bond formation, organocatalysis presents a metal-free alternative to traditional methods. researcher.life Organocatalysts are typically derived from naturally occurring small molecules and are often less sensitive to air and moisture than metal catalysts. psu.edu They can promote direct amidation reactions between carboxylic acids and amines, avoiding the need for wasteful stoichiometric coupling agents and offering a greener pathway to amide synthesis. mdpi.comresearchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic rate enhancements, higher yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgnih.gov The technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. researchgate.net

This technology has been successfully applied to several key transformations relevant to the synthesis of this compound and its analogs.

Applications of Microwave-Assisted Synthesis:

| Reaction Type | Key Advantages |

| Amide/Acetanilide (B955) Synthesis | Microwave irradiation significantly reduces reaction times for the acylation of anilines with acetic acid, often proceeding without a catalyst and providing quantitative yields in minutes instead of hours. researchgate.netymerdigital.com |

| Multi-Component Reactions (e.g., Ugi) | The Ugi reaction can be accelerated under microwave conditions, enabling the rapid synthesis of fused 3-aminoimidazoles and other complex structures in as little as 10 minutes. psu.edu |

| Heterocycle Synthesis | The synthesis of various heterocyclic systems, such as thiazolidinones, is greatly enhanced by microwave irradiation, leading to higher yields and shorter reaction times compared to conventional heating. jchps.com |

| Peptide Synthesis | Microwave-assisted protocols have been developed for solution-phase peptide synthesis, even in environmentally benign solvents like water, reducing the reliance on toxic organic solvents. rsc.org |

The use of microwaves can facilitate reactions under solvent-free conditions, further enhancing the green credentials of a synthetic process. By enabling rapid and efficient chemical transformations, microwave-assisted synthesis is a key technology for developing more sustainable routes to target molecules. ajrconline.org

Electrochemical Synthesis for Functionalization and Late-Stage Functionalization

Electrochemical synthesis has emerged as a powerful and sustainable platform for the functionalization of organic molecules, offering mild reaction conditions and avoiding the need for chemical oxidants or reductants. acs.org This approach, known as electrochemical late-stage functionalization (eLSF), is particularly valuable for diversifying complex molecules like pharmaceuticals and bioactive compounds by introducing new functional groups at a late stage of the synthesis. acs.orgnih.gov

In the context of this compound and its analogs, electrochemical methods provide promising avenues for functionalization. The aniline moiety is susceptible to electrochemical oxidation, which can generate reactive intermediates capable of undergoing various transformations. mdpi.com The general mechanism often involves the oxidation of the amine or the aromatic ring at the anode to form radical cations or other reactive species. mdpi.commdpi.com These intermediates can then react with a wide range of nucleophiles or coupling partners present in the solution.

Key electrochemical strategies applicable to the functionalization of aniline derivatives include:

C-H Functionalization: Direct functionalization of C(sp²)–H bonds on the aromatic ring is a highly sought-after transformation. Electrochemical methods can facilitate this by generating an arene-centered radical cation, which can then undergo reactions like oxygenation, amination, or carboxylation. acs.orgresearchgate.net For instance, electrochemical benzylic C(sp³)–H functionalization proceeds through anodic oxidation to form a benzylic cation, which is then trapped by a nucleophile. acs.org

Cross-Coupling Reactions: Nickel-catalyzed electrochemical cross-coupling has been successfully employed for the amination of aryl electrophiles with various N-centered nucleophiles, including anilines. acs.org This strategy could be adapted to introduce or modify substituents on the aromatic ring of this compound analogs.

Intermolecular Radical Additions: Transition-metal-free electrochemical methods can generate nitrogen-centered radicals from sulfonimides, which can then add to arenes and heteroarenes. nih.gov This provides a pathway to synthesize aryl sulfonamides or, after deprotection, other aniline derivatives.

The application of continuous-flow electrochemical microreactors can enhance reaction efficiency and minimize side reactions like overoxidation. nih.gov The practical utility of these methods has been demonstrated in the synthesis of various complex molecules, highlighting the potential for selective and efficient late-stage modification of compounds structurally related to this compound. acs.orgnih.gov

Table 1: Examples of Electrochemical Functionalization Reactions Relevant to Aniline Derivatives

| Reaction Type | Catalyst/Mediator | Substrate Class | Functionalization Outcome | Ref. |

| C(sp²)–H Alkoxylation | Nickel | Arenes | Introduction of alkoxy groups | nih.gov |

| Amination | Nickel | Anilines, Aryl tosylates | C-N bond formation | acs.org |

| Intermolecular C-H Amination | Transition-metal-free | Arenes, Sulfonimides | C-N bond formation | nih.gov |

| C-P Bond Formation | In situ generated P-radical cations | Arenes | Phosphonylation | acs.org |

| Carboxylation | CO₂ | Arenes | Introduction of carboxylic acid groups | acs.org |

Solvent-Free Reaction Conditions and Atom Economy

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on minimizing waste and maximizing efficiency. jocpr.com Two key metrics in this endeavor are the use of solvent-free reaction conditions and the concept of atom economy. jocpr.comprimescholars.com

Atom economy, a concept introduced to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comrsc.org A high atom economy signifies a more sustainable process with minimal generation of by-products. jocpr.comprimescholars.com

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

Traditional amide bond formation reactions, such as those using coupling reagents, often suffer from poor atom economy due to the formation of stoichiometric amounts of waste. nih.gov In response, more atom-economical methods are being developed. For the synthesis of N-arylacetamides like this compound, several strategies can be employed to improve sustainability:

Direct Amidation: Catalytic methods that enable the direct condensation of a carboxylic acid and an amine, releasing only water as a by-product, represent an ideal atom-economical approach. While often challenging, heterogeneous catalysts like silica (B1680970) gel under microwave irradiation have been explored for direct amidation, sometimes under solvent-free or reduced-solvent conditions.

Catalytic Activation with Alkynes: A ruthenium-catalyzed one-pot amide coupling protocol uses simple alkynes as coupling reagents. nih.gov In this process, a carboxylate salt reacts with an alkyne to form a vinyl ester intermediate, which then undergoes aminolysis to yield the amide. nih.gov The by-products, such as acetaldehyde (B116499) or ethyl acetate (B1210297), are volatile, simplifying purification. nih.gov This method is broadly applicable to the synthesis of diverse amides. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent, or using a recyclable one, significantly reduces the environmental impact. For the synthesis of N-arylacetamides, methods involving the reaction of aryltriazenes with acetonitrile (B52724) in the presence of a reusable Brønsted acidic ionic liquid have been developed under ambient, metal-free conditions. arabjchem.org

Table 2: Comparison of Atom Economy for Different Reaction Types

| Reaction Type | General Scheme | Atom Economy | By-products | Ref. |

| Addition Reaction | A + B → C | 100% | None | nih.gov |

| Rearrangement | A → B | 100% | None | nih.gov |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric by-product (B) | rsc.org |

| Elimination | A-B → C + D | < 100% | Stoichiometric by-product (D) | rsc.org |

| Wittig Reaction | Ketone + Ylide → Alkene + Ph₃PO | Low | Triphenylphosphine oxide | rsc.org |

Regioselective and Stereoselective Synthesis of Substituted Analogs

The synthesis of substituted analogs of this compound requires precise control over the position (regioselectivity) and spatial orientation (stereoselectivity) of newly introduced functional groups. Such control is crucial for establishing structure-activity relationships in medicinal chemistry and materials science. researchgate.netnih.gov

Regioselective Synthesis:

Achieving regioselectivity in the functionalization of the aniline ring is a primary challenge. The existing amino and fluoro substituents on the ring direct incoming electrophiles to specific positions. However, to achieve non-canonical substitution patterns or functionalize other positions, specific strategies are necessary.

Directing Groups: A powerful strategy for controlling regioselectivity in C-H functionalization is the use of directing groups. researchgate.net These groups, temporarily attached to the molecule, position a metal catalyst in close proximity to a specific C-H bond, enabling its selective activation and functionalization. For aniline derivatives, removable directing groups like pyrimidine (B1678525) can be used to achieve ortho-selective nitration, a transformation that is difficult to accomplish through traditional electrophilic aromatic substitution. researchgate.net

Chan-Lam Arylation: For the N-arylation of heterocyclic compounds, which can be considered analogs, the Chan-Lam reaction provides a regioselective route. For instance, the reaction of 5-aryl-4-trifluoroacetyltriazoles with boronic acids affords 2-aryltriazoles as single isomers. nih.gov

Stereoselective Synthesis:

While this compound itself is achiral, the introduction of stereocenters in its analogs necessitates stereoselective synthetic methods.

Asymmetric Catalysis: The synthesis of chiral amides can be achieved through various asymmetric catalytic methods. For instance, the kinetic resolution of racemic amines or carboxylic acids can provide access to enantiomerically enriched amides.

Substrate Control: When a chiral center is already present in a reactant, it can influence the stereochemical outcome of subsequent reactions. The synthesis of 2'-β-substituted-fluoroneplanocin A analogues, for example, relies on the stereoselective formation of a C2-triflate followed by an Sₙ2 reaction with a nucleophile to install a new substituent with a defined stereochemistry. rsc.org

Epoxide Opening: The synthesis of fluorohydrins from allylsilanes via epoxidation and subsequent ring-opening with a fluoride (B91410) source can proceed with high regioselectivity and stereoselectivity. nih.govchemrxiv.org If an enantioenriched epoxide is used, the resulting fluorohydrin is also enantioenriched, suggesting an Sₙ2-type mechanism. chemrxiv.org This methodology could be applied to create chiral side chains for attachment to the core aniline structure.

Table 3: Examples of Regioselective Reactions for Aniline Analogs

| Reaction | Reagents | Substrate Example | Product (Major Isomer) | Selectivity | Ref. |

| Chlorination | CuCl₂ in Ionic Liquid | 2-Fluoroaniline | 4-Chloro-2-fluoroaniline | 88% yield, >97% para | beilstein-journals.org |

| Bromination | CuBr₂ in Ionic Liquid | 3-Methoxyaniline | 4-Bromo-3-methoxyaniline | 95% yield, >97% para | beilstein-journals.org |

| C-H Nitration | Pyrimidine (directing group), Pd-catalyst | Aniline derivatives | ortho-Nitroaniline derivative | High ortho-selectivity | researchgate.net |

| C-H Alkylation | Ni-catalyst, Vicinal diamine ligand | Aniline derivatives with directing group | ortho-Alkylated aniline derivative | High ortho-selectivity | researchgate.net |

Sophisticated Structural Elucidation and Characterization Techniques

Advanced Spectroscopic Characterization

Spectroscopic methods are instrumental in elucidating the molecular framework of n-(4-Amino-2-fluorophenyl)acetamide by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and identifying the presence and chemical environment of fluorine. While comprehensive experimental data for this compound is not widely published, analysis of structurally similar compounds allows for the prediction of its spectral characteristics. For instance, the related compound N-(4-cyano-2-fluorophenyl)acetamide provides insights into the expected chemical shifts and coupling patterns. rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the amide (NH) proton, and the methyl (CH₃) protons. The aromatic protons would appear as a complex multiplet system due to splitting by each other and by the fluorine atom. The amine protons would likely appear as a broad singlet, while the amide proton would also be a singlet. The acetyl methyl protons would present as a sharp singlet further upfield.

¹³C NMR: The carbon spectrum will display unique resonances for each carbon atom in the molecule. The positions of the aromatic carbon signals are significantly influenced by the fluorine and nitrogen substituents. The carbonyl carbon of the acetamide (B32628) group would appear at the downfield end of the spectrum (typically 168-172 ppm), while the methyl carbon would be found in the upfield region. rsc.orgdrugbank.com

¹⁹F NMR: The fluorine-19 NMR spectrum is a direct and sensitive method for observing the fluorine atom. It is expected to show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. nih.govspectrabase.com This technique is highly sensitive to the electronic environment, making it an excellent probe for structural confirmation. nih.gov

Predicted NMR Data for this compound (Note: This table is predictive, based on data from analogous compounds, as specific experimental data is not publicly available.)

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H | 7.0 - 8.0 | m |

| ¹H | 4.0 - 5.0 | br s |

| ¹H | 8.5 - 9.5 | s |

| ¹H | 2.0 - 2.2 | s |

| ¹³C | 168 - 172 | s |

| ¹³C | 110 - 155 | m |

| ¹³C | 23 - 26 | s |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups. The spectra provide a characteristic "fingerprint" for this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to exhibit strong absorption bands corresponding to the N-H stretching of both the primary amine and the secondary amide. A prominent, sharp peak will indicate the carbonyl (C=O) stretch of the amide group. The aromatic region will show C=C stretching vibrations, and a C-F stretching vibration will also be present.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound (Note: This table is predictive, based on typical functional group frequencies, as specific experimental data is not publicly available.)

| Functional Group | Vibration Type | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amine (N-H) | Stretch | 3450 - 3250 (two bands) | 3450 - 3250 |

| Amide (N-H) | Stretch | 3350 - 3250 | 3350 - 3250 |

| Carbonyl (C=O) | Stretch | 1680 - 1640 | 1680 - 1640 |

| Aromatic (C=C) | Stretch | 1620 - 1580 | 1620 - 1580 |

| C-N | Stretch | 1350 - 1250 | 1350 - 1250 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₈H₉FN₂O). The calculated exact mass of this compound is 168.0699 g/mol .

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions give valuable structural information. For N-(4-aminophenyl)acetamide, a characteristic fragmentation is the loss of the acetyl group. researchgate.netnist.gov A similar fragmentation pattern would be expected for the fluorinated analog, with key fragments corresponding to the loss of ketene (B1206846) (CH₂=C=O) and subsequent cleavages of the aromatic ring structure.

Predicted HRMS and Key MS/MS Fragments for this compound

| Ion Type | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₀FN₂O⁺ | 169.0771 | Protonated molecular ion |

| [M-COCH₂]⁺ | C₆H₇FN₂⁺ | 126.0615 | Loss of ketene from molecular ion |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The aromatic ring of this compound, with its amino and acetamido substituents, is the primary chromophore. The spectrum for the related N-(4-aminophenyl) acetamide shows absorption peaks at approximately 206 nm and 246 nm. researchgate.net The presence of the fluorine atom in this compound would be expected to cause minor shifts (either bathochromic or hypsochromic) in these absorption maxima.

Solid-State Structural Analysis

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides its precise three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Growing a suitable single crystal of this compound and analyzing it via X-ray diffraction would yield a wealth of structural information. This technique would confirm the planarity of the phenyl ring and the acetamide group, and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing the intermolecular interactions, such as hydrogen bonds involving the amine and amide groups, that stabilize the solid-state structure. rsc.orgresearchgate.net At present, the specific crystal structure for this compound has not been reported in publicly available databases.

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Table 1: Example Crystal Data for a Related Compound, N-(3-Chloro-4-fluorophenyl)acetamide nih.gov

| Parameter | Value |

| Formula | C₈H₇ClFNO |

| System | Monoclinic |

| a | 7.6776 (4) Å |

| b | 12.7671 (7) Å |

| c | 9.8130 (4) Å |

| β | 124.432 (3)° |

| Volume | 793.35 (7) ų |

| Z | 4 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of this compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative purity assessment of pharmaceutical compounds and intermediates. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Commercial sources often report the purity of this compound hydrochloride hydrate (B1144303) to be around 95%, a value determined by HPLC. sigmaaldrich.com While specific chromatograms for this exact compound are proprietary, methods for analogous compounds are well-documented. For example, the analysis of the related compound N-(3-Amino-4-chlorophenyl)acetamide uses a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid. sielc.com A similar system would be suitable for this compound, where the compound's retention time and peak area would be used to determine its identity and purity relative to known standards. The high sensitivity and resolution of HPLC allow for the detection and quantification of even minor impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity. nih.gov The separation occurs on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel.

In the context of synthesizing this compound, TLC would be used to track the consumption of starting materials and the formation of the product. researchgate.net A small spot of the reaction mixture is applied to the TLC plate, which is then developed in a sealed chamber with an appropriate solvent system (eluent). For amino-containing aromatic compounds, a common stationary phase is silica gel, and the mobile phase is often a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). aga-analytical.com.pl

Because the amino group is present, visualization of the spots after elution can be achieved using a ninhydrin (B49086) stain, which reacts with primary amines to produce a characteristic purple or brownish color. youtube.comreachdevices.com The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for its identification.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized substance. For this compound and its common salt forms, the theoretical elemental composition can be calculated from its molecular formula and compared against experimentally determined values. The experimental values are typically obtained using combustion analysis.

The molecular formula for this compound is C₈H₉FN₂O. Commercial offerings are often in the form of a hydrochloride hydrate salt. sigmaaldrich.com

Table 2: Theoretical Elemental Composition of this compound and its Hydrochloride Hydrate Salt

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Fluorine | % Nitrogen | % Oxygen |

| This compound | C₈H₉FN₂O | 168.17 | 57.14 | 5.39 | 11.30 | 16.66 | 9.51 |

| This compound hydrochloride hydrate | C₈H₉FN₂O·HCl·H₂O | 222.65 | 43.15 | 5.43 | 8.53 | 12.58 | 14.37 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is instrumental in predicting various ground-state properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

FMO analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. This analysis quantifies the stabilization energies associated with these interactions, such as hyperconjugation, which are crucial for understanding molecular stability and the nature of chemical bonds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic parameters. By calculating the magnetic shielding tensors, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. The calculation of vibrational frequencies allows for the prediction of the Infrared (IR) spectrum, providing insights into the functional groups present in the molecule. The prediction of electronic transitions helps in interpreting the Ultraviolet-Visible (UV-Vis) spectrum.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states. It is particularly useful for predicting the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

Without dedicated research on n-(4-Amino-2-fluorophenyl)acetamide, the specific values and detailed interpretations for these computational analyses remain speculative. The scientific community awaits such a study to fully characterize the electronic and structural properties of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but rather a dynamic ensemble of different conformations. Understanding the accessible conformations and the energy barriers between them is crucial for predicting a molecule's interaction with biological targets.

Potential energy surface (PES) scans are a computational technique used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. This allows for the identification of low-energy, stable conformers.

While a specific PES scan for this compound is not available in the current literature, studies on analogous acetanilide (B955) derivatives demonstrate the utility of this method. For instance, quantum chemical calculations on fluoroacetanilides using methods like the semi-empirical AM1 method have been performed to obtain optimized geometries. fluorine1.ru More rigorous analyses often employ Density Functional Theory (DFT) to map out the potential energy landscape. A study on N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), for example, utilized DFT calculations to predict nine stable conformations, highlighting the complexity of the conformational space even in related amide structures. scielo.br

For this compound, a PES scan would typically involve the rotation around the C-N bond of the acetamide group and the C-C bond connecting the acetyl group to the amide nitrogen. The relative energies of the resulting conformers would be calculated to identify the most stable structures. An illustrative table of what such a scan might reveal for a related acetanilide is presented below.

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Conformer Description |

| 0° | 5.2 | Eclipsed (high energy) |

| 60° | 1.5 | Gauche |

| 120° | 2.8 | Partially eclipsed |

| 180° | 0.0 | Anti (most stable) |

| This table is illustrative and based on general principles of conformational analysis for similar molecules. |

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the flexibility of a molecule and the energetic barriers to rotation around specific bonds. These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field.

Currently, there are no published MD simulation studies specifically for this compound. However, the principles of such simulations are well-established. An all-atom MD simulation would model the interactions between all atoms of the molecule and a surrounding solvent environment (e.g., water) over a period of nanoseconds to microseconds. From the simulation trajectory, one can analyze the root-mean-square fluctuations (RMSF) of atomic positions to identify flexible regions of the molecule. Furthermore, by monitoring the transitions between different conformational states over time, the free energy barriers for bond rotations can be calculated, providing a more dynamic picture than static PES scans.

Intermolecular Interaction Analysis in Condensed Phases

In the solid state, the packing of molecules is governed by a complex network of intermolecular interactions. Understanding these interactions is critical for predicting crystal morphology, polymorphism, and solid-state properties like solubility and stability.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is located at the point where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

A detailed Hirshfeld surface analysis has been performed on the closely related compound, 2-azido-N-(4-fluorophenyl)acetamide. nih.gov This study revealed the presence of two independent molecules in the asymmetric unit, each forming N—H⋯O hydrogen-bonded chains. nih.gov The analysis of the Hirshfeld surface mapped with dnorm (a normalized contact distance) allows for the identification of regions of close intermolecular contacts.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of points corresponding to the distance from the surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). The percentage contribution of different interactions to the total Hirshfeld surface area can be calculated. For analogous acetamide derivatives, the dominant interactions are often H···H, O···H, and C···H contacts.

Below is an illustrative data table summarizing the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related acetamide compound.

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 15.2 |

| N···H/H···N | 8.1 |

| F···H/H···F | 6.2 |

| This table is illustrative and based on data for analogous compounds. |

Computer-Assisted Structure Elucidation (CASE) Strategies

Computer-Assisted Structure Elucidation (CASE) is a field of computational chemistry that aims to determine the chemical structure of an unknown compound based on its spectroscopic data, primarily NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. CASE programs typically use algorithms to generate all possible molecular structures consistent with the molecular formula (obtained from high-resolution MS) and then rank these candidates based on how well their predicted spectra match the experimental data.

For a molecule like this compound, a CASE approach would begin with the molecular formula C₈H₉FN₂O. A structure generator would then create a library of all possible isomers. Subsequently, empirical or quantum-mechanical methods would be used to predict the ¹H and ¹³C NMR chemical shifts, as well as other spectroscopic features, for each candidate structure. These predicted spectra are then compared against the experimental spectra of the unknown compound, and a ranked list of the most likely structures is presented. While there are no specific reports detailing the use of CASE for the initial elucidation of this compound, this approach is a standard tool in modern natural product and small molecule characterization.

Reaction Mechanisms and Mechanistic Elucidation Studies

Investigation of Fundamental Reaction Pathways

The formation of n-(4-Amino-2-fluorophenyl)acetamide and its reactions involve several key mechanistic steps that have been the subject of detailed investigation.

The reduction of an aromatic nitro group is a critical transformation for the synthesis of aromatic amines, a key structural feature of this compound. This reduction can proceed through different pathways, largely dependent on the chosen reducing agent and catalyst. numberanalytics.comnumberanalytics.com Generally, the process involves a six-electron reduction to convert the nitro group (-NO2) into an amino group (-NH2). nih.gov

Two primary pathways are recognized for the catalytic hydrogenation of nitroarenes: the direct and indirect (or condensation) routes. rsc.org

Direct Pathway: In this mechanism, the nitroaromatic compound is adsorbed onto the catalyst surface. numberanalytics.com The nitro group is sequentially reduced to a nitroso intermediate (Ar-NO) and then to a hydroxylamino intermediate (Ar-NHOH) before finally yielding the amine (Ar-NH2). nih.govrsc.org The reduction of the nitroso intermediate is significantly faster than the initial reduction of the nitro group, making the nitroso species difficult to detect experimentally. nih.gov This pathway is favored under conditions that promote direct hydrogenation. rsc.org

Indirect Pathway: This route involves the condensation of the intermediate nitrosobenzene (B162901) with phenylhydroxylamine to form an azoxybenzene (B3421426) species (Ar-N(O)=N-Ar). This can be further reduced to azobenzene (B91143) (Ar-N=N-Ar) and then to hydrazobenzene (B1673438) (Ar-NH-NH-Ar), which is finally cleaved to form the aniline (B41778) product. rsc.org

The choice of catalyst significantly influences the reaction mechanism. Noble metals like palladium (Pd) and platinum (Pt) are commonly used and are highly efficient. numberanalytics.comnumberanalytics.com For instance, studies on Au/TiO2 catalysts suggest a pathway where the nitroaromatic compound is first reduced to the nitroso compound, then to phenylhydroxylamine, and finally to aniline. rsc.org The reaction involves the adsorption of both the nitro compound and the reducing agent (like H2 or NaBH4) onto the catalyst surface, where electron transfer is facilitated. numberanalytics.comrsc.org

The structure of the aromatic ring and the position of substituents also affect the kinetics and mechanism of the reduction. orientjchem.org Generally, electron-withdrawing groups facilitate the reduction, while electron-donating groups can hinder it.

The formation of the acetamide (B32628) group in this compound occurs through an acyl transfer reaction, resulting in an amide bond. Amide bond formation is a condensation reaction, typically between a carboxylic acid (or its derivative) and an amine. ucl.ac.uk Despite its thermodynamic favorability in some contexts, the reaction often requires activation of the carboxylic acid to proceed at a reasonable rate, as direct thermal condensation is often impractical. ucl.ac.ukunimi.it

Computational studies using density functional theory (DFT) have provided significant insights into these mechanisms. acs.orgnih.gov For reactions involving mixed carboxylic-carbamic anhydrides, an important class of activated intermediates, the mechanism can be influenced by the catalyst. acs.orgnih.gov

Stepwise vs. Concerted Mechanisms: The acyl transfer can proceed through either a stepwise pathway, involving a tetrahedral intermediate, or a concerted pathway. The specific path is dependent on the reaction conditions and catalysts. acs.orgnih.gov

Catalyst Influence:

Acidic Catalysts: Strong acids can promote a stepwise mechanism. acs.orgnih.gov

Basic Catalysts: Basic conditions can favor a concerted pathway involving C-N bond formation and decarboxylation. acs.orgnih.gov

Bifunctional Catalysts: These can also lead to stepwise pathways, though the elementary steps may differ from those under strong acid catalysis. acs.orgnih.gov

The proposed mechanisms often involve self-catalysis where the substrates themselves, such as carboxylic acids or bases, can promote the reaction via hydrogen bonding. acs.org Studies on the reaction between lactic acid and valine in deep eutectic solvents have shown that these solvents can enhance the ester-amide exchange reaction, favoring the formation of amide linkages. researchgate.net The stability of the amide bond itself is a subject of study, with concepts like "amidicity" and "carbonylicity" being used to describe the thermodynamic background and predict reactivity. nih.gov

The fluorine atom on the aromatic ring of this compound makes the compound susceptible to nucleophilic aromatic substitution (SNAr). Fluorine's high electronegativity strongly activates the aromatic ring towards nucleophilic attack. core.ac.uk

The classical mechanism for SNAr reactions is a two-step addition-elimination process. core.ac.uk

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluoride), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is typically slow and rate-determining because it involves the loss of aromaticity. core.ac.ukstackexchange.com

Elimination Step: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. This step is generally fast. core.ac.ukstackexchange.com

The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer complex through its strong inductive effect, which lowers the activation energy of the rate-determining addition step. stackexchange.com This is why fluoroarenes are often more reactive in SNAr reactions than their chloro- or bromo-analogs, despite fluoride (B91410) being a poorer leaving group in other substitution reactions like SN2. stackexchange.com

However, recent studies have challenged the universal applicability of the two-step mechanism. springernature.com Evidence from kinetic isotope effects and computational studies suggests that some SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted mechanism where bond formation and bond breaking occur in a single step. springernature.com Stepwise mechanisms appear to be more common when a strong resonance-withdrawing group, like a nitro group, is present and fluoride is the leaving group. springernature.com

Catalytic Cycle Investigations and Intermediate Characterization

For the catalytic reduction of the nitro group, the cycle begins with the adsorption of the nitroaromatic compound and the hydrogen source (e.g., H2 or a hydride donor like NaBH4) onto the surface of the catalyst. numberanalytics.comrsc.org The catalyst, often a metal nanoparticle, facilitates the transfer of electrons from the reductant to the nitro group. rsc.org

The catalytic cycle can be summarized as follows:

Adsorption: Reactants (nitroarene and reductant) are adsorbed onto the active sites of the catalyst. numberanalytics.com

Activation and Reduction: The catalyst activates the reactants. In hydrogenation, H2 is dissociated into active hydrogen atoms on the metal surface. These then sequentially reduce the nitro group. The reaction proceeds through detectable or transient intermediates such as nitroso (Ar-NO) and hydroxylamino (Ar-NHOH) species. rsc.orgmdpi.com

Desorption: The final product, the aromatic amine, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle. orientjchem.org

Characterization of intermediates like phenylhydroxylamine has been crucial in confirming the reaction pathways. rsc.org Its detection and subsequent conversion to aniline support the direct reduction mechanism. rsc.org Similarly, in the indirect pathway, the detection of azoxybenzene and azobenzene provides evidence for the condensation mechanism. rsc.org

In amide bond formation, intermediates like mixed anhydrides or activated esters are formed in situ when coupling agents are used. ucl.ac.uk Theoretical studies have focused on the stability and reactivity of these intermediates, such as silylamine and silyl (B83357) ester intermediates when using dichlorosilane (B8785471) derivatives as promoters. acs.org

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.

For the reduction of aromatic nitro compounds , kinetic studies often follow a pseudo-first-order model when the reducing agent, such as NaBH4, is used in large excess. researchgate.net The apparent rate constant (k_app) is influenced by factors like catalyst concentration, temperature, and the nature and position of substituents on the aromatic ring. orientjchem.orgresearchgate.netresearchgate.net

For amide bond formation , thermodynamic studies have investigated the stability of the hydrogen bond in amides in different solvent environments. For example, the amide hydrogen bond between two formamide (B127407) molecules was found to be significantly more stable in an apolar solvent (CCl4, stable by 8.4 kcal/mol) compared to a polar solvent (water, stable by 0.3 kcal/mol). bohrium.com Kinetic studies have explored the impact of catalysts and solvents on reaction rates. Deep eutectic solvents, for instance, were found to enhance amide bond formation by lowering the activation entropies of the ester-amide exchange reaction. researchgate.net

In SNAr reactions , kinetic studies are essential for distinguishing between stepwise and concerted mechanisms. nih.govresearchgate.net The reactivity is highly dependent on the solvent and the nature of the nucleophile and leaving group. psu.edunih.gov For instance, the activation of halogenobenzenes towards nucleophilic attack by methoxide (B1231860) increases through the series of π-attached metal residues: (OC)3Cr < (OC)3Mo < (η5-C5H5)Fe+ < (OC)3Mn+. psu.edu For a given metal complex, the reactivity of the halobenzene ligand decreases in the series: fluorobenzene (B45895) > chlorobenzene. psu.edu Brønsted-type plots, which correlate the reaction rate with the basicity of the nucleophile, are used to probe the mechanism and the rate-determining step. nih.govresearchgate.net

Derivatization Strategies and Applications in Advanced Chemical Synthesis

Synthetic Utility as a Precursor to Complex Organic Molecules

The strategic placement of functional groups on the N-(4-Amino-2-fluorophenyl)acetamide scaffold allows for its elaboration into more complex structures. The amino and acetamide (B32628) moieties provide handles for a variety of chemical transformations, enabling its incorporation into a range of valuable organic compounds.

Incorporation into Heterocyclic Systems

The presence of both an amino group and an acetamide functionality makes this compound and its derivatives suitable substrates for the synthesis of various heterocyclic rings, which are core structures in many biologically active compounds.

Pyridones: While direct synthesis of pyridones from this compound is not extensively documented, analogous structures like 2-(phenylsulfinyl)acetamide (B1254668) are known to participate in efficient protocols for preparing 2-pyridones. wikipedia.orgnih.gov These methods typically involve a 1,4-addition to α,β-unsaturated ketones, followed by cyclization and elimination. wikipedia.orgnih.gov The synthesis of highly substituted 2-pyridones has also been achieved through multicomponent reactions involving derivatives such as 2-cyano-N-(4-fluorophenyl)acetamide. ccspublishing.org.cn

Benzothiazoles: Benzothiazole (B30560) derivatives are frequently synthesized through the reaction of 2-aminothiophenol (B119425) with various precursors. nih.govnih.govnih.gov N-Arylacetamide derivatives, structurally related to this compound, can be utilized in the synthesis of benzothiazoles. nih.gov For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized from 2-(4-aminophenyl)benzothiazole, which is initially prepared by reacting 4-aminobenzoic acid and 2-aminothiophenol. nih.govsapub.org This highlights a potential pathway where this compound could be modified and then cyclized to form benzothiazole structures. The synthesis of substituted 2-aminobenzothiazoles can also be achieved from the corresponding anilines. nih.gov

Quinoxalines: Quinoxaline (B1680401) synthesis often involves the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.govnih.gov Fluorinated phenylenediamines can be employed in these reactions to produce fluorinated quinoxaline derivatives. nih.gov The general strategy involves the reaction of a substituted o-phenylenediamine with a suitable dicarbonyl compound under various catalytic conditions. sapub.orgnih.gov This suggests that this compound, after appropriate functional group manipulation to generate an o-phenylenediamine moiety, could serve as a precursor to substituted quinoxalines.

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from thiosemicarbazide (B42300) intermediates. raco.cat A general route involves the reaction of a carbohydrazide (B1668358) with isothiocyanates to form thiosemicarbazides, which are then cyclized. nih.gov The introduction of fluorine into the triazole ring has been shown to enhance the pharmacological activity of these compounds. frontiersin.orgnih.gov The synthesis of fluorinated triazoles often utilizes fluorinated building blocks. frontiersin.orgnih.gov For instance, 1,3-dipolar cycloaddition reactions are a common method for forming triazole rings. nih.gov

Oxadiazoles: 1,3,4-Oxadiazole (B1194373) derivatives can be synthesized from carbohydrazides. epa.gov The typical synthetic route involves the conversion of a carboxylic acid to its corresponding hydrazide, which is then cyclized with a suitable reagent like carbon disulfide or by reacting with aldehydes to form hydrazones that are subsequently cyclized. nih.govepa.gov For example, new 1,3,4-oxadiazole derivatives have been prepared from 2-(pyrimidin-2-ylthio)acetohydrazide. nih.gov The synthesis of 1,2,4-oxadiazoles can be achieved through the condensation of amidoximes with carboxylic acids or their derivatives. nih.govnih.gov

Table 1: Synthesis of Heterocyclic Systems

| Heterocycle | General Synthetic Strategy | Relevance of this compound | Citations |

|---|---|---|---|

| Pyridones | 1,4-addition of acetamide derivatives to α,β-unsaturated ketones followed by cyclization. | Analogous acetamide derivatives are used; potential for similar reactivity. | wikipedia.orgnih.govccspublishing.org.cn |

| Benzothiazoles | Reaction of 2-aminothiophenol with various precursors, including N-arylacetamides. | Can be modified to serve as a precursor for benzothiazole ring formation. | nih.govnih.govnih.govnih.govnih.govsapub.org |

| Quinoxalines | Cyclocondensation of o-phenylenediamines with 1,2-dicarbonyl compounds. | Can be converted to a fluorinated o-phenylenediamine derivative for quinoxaline synthesis. | sapub.orgnih.govnih.gov |

| Triazoles | Cyclization of thiosemicarbazide intermediates or 1,3-dipolar cycloaddition. | The amino and acetamide groups can be modified to form the necessary precursors. | nih.govnih.govraco.catfrontiersin.orgnih.gov |

| Oxadiazoles | Cyclization of carbohydrazides or condensation of amidoximes with carboxylic acids. | The acetamide group can be converted to a carbohydrazide for 1,3,4-oxadiazole synthesis. | nih.govnih.govepa.govnih.gov |

Building Block for Poly-Substituted Aromatic Compounds

The synthesis of polysubstituted benzenes is a fundamental aspect of organic synthesis, often guided by the directing effects of existing substituents on the aromatic ring. fiveable.melibretexts.orgpressbooks.pub this compound possesses a unique substitution pattern with an amino group (ortho, para-directing and activating), a fluorine atom (ortho, para-directing and deactivating), and an acetamido group (ortho, para-directing and activating). This arrangement allows for selective electrophilic aromatic substitution reactions to introduce additional functional groups onto the phenyl ring, leading to the formation of highly substituted aromatic compounds. The interplay of the electronic effects of these substituents can be strategically exploited to control the regioselectivity of further reactions. For instance, the activating effect of the amino and acetamido groups can be modulated to direct incoming electrophiles to specific positions on the ring.

Precursor to Diverse Phenylacetamide Derivatives

This compound serves as a foundational structure for the synthesis of a variety of other phenylacetamide derivatives. nih.govnih.govijper.org The amino group can be a site for further functionalization, such as acylation, alkylation, or conversion to other functional groups, leading to a wide range of N-substituted phenylacetamides. researchgate.net For example, a series of new N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized, demonstrating the utility of the phenylacetamide scaffold in generating diverse chemical entities. nih.gov The synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has also been reported, showcasing the modification of the phenylacetamide core. nih.gov

Role in the Synthesis of Specialty Chemicals and Intermediates

The chemical properties of this compound make it a useful intermediate in the production of various specialty chemicals, including those used in the dye and agrochemical industries.

The incorporation of fluorine into organic molecules is a well-established strategy in the development of agrochemicals, as it can significantly enhance their biological activity and metabolic stability. ccspublishing.org.cnnih.govnih.govresearchgate.netresearchgate.net Fluorinated compounds, including fluorinated anilines and their derivatives, are important building blocks in the synthesis of modern pesticides. ccspublishing.org.cnresearchgate.net While direct synthesis of commercial agrochemicals from this compound is not explicitly detailed in the provided context, its structural motifs are present in various agrochemically relevant molecules. For instance, N-phenylacetamide derivatives containing thiazole (B1198619) moieties have been synthesized and evaluated for their antibacterial and nematicidal activities. nih.gov The use of fluorinated building blocks is a predominant approach for the introduction of fluorine into agrochemicals. ccspublishing.org.cnresearchgate.net

Aminoacetanilides, which are structurally related to this compound, are known intermediates in the synthesis of azo dyes. wikipedia.org The amino group can be diazotized and coupled with other aromatic compounds to form the characteristic azo linkage found in these colorants.

While there is no direct evidence from the provided search results linking this compound to camphor (B46023) synthesis, the synthesis of camphor often involves multi-step processes starting from various precursors.

Future Perspectives and Emerging Research Frontiers

Novel Synthetic Methodologies: Expanding the Repertoire and Efficiency

The development of efficient and sustainable methods for synthesizing fluorinated anilines, such as n-(4-Amino-2-fluorophenyl)acetamide, is a primary focus of current research. Traditional methods for introducing fluorine into aromatic rings can be harsh and lack selectivity. Consequently, chemists are exploring innovative strategies to overcome these limitations.

Recent advancements include the use of visible-light organophotocatalytic systems, which offer a mild, transition-metal-free approach to the synthesis of difluoroalkyl anilines. nih.govnih.gov These methods often work through an oxidative quenching mechanism and have shown success with a variety of anilines, including those with electron-rich and moderately electron-withdrawing groups. nih.govnih.gov Furthermore, the formation of electron donor-acceptor (EDA) complexes between anilines and fluorinated reagents, activated by photoirradiation, presents another efficient pathway. acs.org This approach has demonstrated good to excellent yields, particularly with electron-donating substituents on the aniline (B41778) ring. acs.org

Another promising avenue is the development of novel fluorinating reagents. For instance, the use of CO2 or CS2 as benign C1 sources to create carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, which can then be converted to fluorinated amines, represents a greener alternative. acs.org Deoxyfluorination reagents are also being investigated for their ability to convert carbamates into carbamoyl fluorides in good yields. acs.org While classical methods like the Sandmeyer reaction remain relevant for introducing halogens to aromatic amines, they are not suitable for producing fluoro compounds due to the high reactivity of fluorine. ncert.nic.in Therefore, the continued development of milder and more selective fluorination techniques is crucial for the efficient synthesis of compounds like this compound.

Advanced Spectroscopic and Computational Synergies for Comprehensive Material Characterization

A deeper understanding of the structural and electronic properties of this compound is being achieved through the powerful combination of advanced spectroscopic techniques and computational modeling. This synergy allows for a more comprehensive characterization than either method could provide alone.

Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy provide essential information about the compound's functional groups and connectivity. For example, in related acetamide (B32628) structures, FT-IR can identify characteristic N-H and C=O stretching vibrations, while 1H NMR can reveal signals corresponding to aromatic protons and methyl groups of the acetamide moiety. nih.gov Mass spectrometry is also crucial for confirming the molecular weight of the synthesized compound. researchgate.net

Density Functional Theory (DFT) has emerged as a powerful computational tool for complementing experimental data. eurjchem.comresearchgate.net DFT calculations can be used to optimize the molecular structure, predict vibrational frequencies, and analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govmdpi.com The energy gap between the HOMO and LUMO is particularly important as it relates to the molecule's chemical reactivity and polarizability. nih.gov Furthermore, computational methods like Hirshfeld surface analysis can provide insights into intermolecular interactions within the crystal structure, which are crucial for understanding the solid-state properties of the material. eurjchem.comresearchgate.netnih.gov The combination of these experimental and theoretical approaches provides a robust framework for characterizing this compound and predicting its behavior.

Exploration of Structure-Reactivity Relationships in Novel Chemical Transformations

The unique arrangement of the amino, fluoro, and acetamide groups on the phenyl ring of this compound governs its reactivity and provides opportunities for novel chemical transformations. Understanding these structure-reactivity relationships is key to designing new molecules with desired properties.

The fluorine atom, being highly electronegative, significantly influences the electronic properties of the aromatic ring. This can affect the molecule's reactivity in electrophilic aromatic substitution reactions. libretexts.org Research has shown that introducing fluorine atoms into aromatic rings can dramatically increase sensitivity to nucleophiles by lowering the LUMO energy of the molecule. rsc.org This suggests that the fluorine in this compound could enhance its reactivity towards certain reagents.

The amino group is a versatile functional handle. It is nucleophilic and can react with a variety of electrophiles. libretexts.org For instance, it can undergo reactions with acid chlorides and alkyl halides. libretexts.org The reactivity of the amino group can be modulated by the electronic effects of the other substituents on the ring. The acetamide group, on the other hand, can influence the molecule's lipophilicity and its ability to participate in hydrogen bonding.

Studies on related fluorinated aromatic compounds using biomimetic models have shown that C-F bond activation can occur through mechanisms different from C-H activation. nih.gov Detailed DFT calculations on these systems have revealed that reactions can proceed via electrophilic C-O addition followed by a fluoride (B91410) shift. nih.gov Exploring such novel reaction pathways for this compound could lead to the synthesis of new derivatives with unique biological or material properties. Research into the synthesis of other N-substituted acetamides has also highlighted how different substituents on the phenyl ring can influence biological activity, with halogenated compounds often showing high lipophilicity. nih.gov

Q & A

How can researchers design robust synthetic routes for N-(4-amino-2-fluorophenyl)acetamide, and what analytical methods validate its purity?

Answer:

Synthetic routes often involve acetylation of 4-amino-2-fluoroaniline using acetyl chloride or acetic anhydride under controlled conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acetylating agent .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Validate via HPLC (≥95% purity) and 1H/13C NMR to confirm absence of unreacted aniline or byproducts. Melting point analysis (lit. range: 155–162°C) provides additional validation .

What crystallographic strategies resolve structural ambiguities in this compound, and how do hydrogen bonding networks influence packing?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K for high-resolution data.

- Hydrogen bonding : Intramolecular C–H···O and intermolecular N–H···O interactions stabilize the lattice. For example, in analogous compounds, chains along the c-axis form via N–H···O bonds .

- Validation : Check R-factor convergence (target < 0.05) and compare bond lengths/angles to databases (e.g., Cambridge Structural Database) .

How can researchers reconcile discrepancies in biological activity data for fluorophenylacetamide derivatives?

Answer:

Contradictions in antimicrobial or anticancer assays often arise from:

- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent controls (DMSO toxicity). Standardize protocols per CLSI guidelines .

- Structural analogs : Compare with N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)acetamide, where electron-withdrawing groups (e.g., ketones) enhance activity via redox cycling .

- Dose-response curves : Use Hill slope analysis to distinguish specific activity from non-specific cytotoxicity .

What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites. The fluorine atom’s ortho position directs substitution to the para-amino group .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict susceptibility to oxidation or reduction. For example, anthraquinone analogs undergo redox-driven transformations .

- Solvent effects : Use PCM models to simulate reaction kinetics in polar aprotic solvents (e.g., DMF) .

How do researchers address challenges in characterizing metastable polymorphs of this compound?

Answer:

- Screening : Use solvent-drop grinding with 10–12 solvents (e.g., acetonitrile, toluene) to induce polymorph formation.

- Thermal analysis : DSC/TGA identifies enantiotropic or monotropic transitions. For example, a melting point deviation >5°C from literature suggests a new polymorph .

- Variable-temperature XRD : Track lattice parameter changes to confirm stability ranges .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetanilide vapors .

- Spill management : Neutralize with 5% acetic acid, then adsorb with inert material (e.g., vermiculite) .

- Waste disposal : Incinerate in EPA-approved facilities to prevent environmental release .

How can isotopic labeling (e.g., 13C, 15N) enhance mechanistic studies of this compound’s metabolic pathways?

Answer:

- Synthesis : Introduce 13C at the acetamide carbonyl via labeled acetic anhydride.

- Tracing : Use LC-MS/MS to track 13C incorporation in metabolites. For example, in hepatocyte assays, identify hydroxylation at the 4-amino group or defluorination .

- Kinetic isotope effects (KIEs) : Compare 12C/13C reaction rates to elucidate rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.